molecular formula C6H14N2O2S B1442305 (R)-1-methanesulfonyl-2-methyl-piperazine CAS No. 1032820-95-3

(R)-1-methanesulfonyl-2-methyl-piperazine

Cat. No. B1442305
M. Wt: 178.26 g/mol
InChI Key: PSZFGHUEAYIHLB-ZCFIWIBFSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications might also be discussed here.



Synthesis Analysis

This section would detail how the compound is synthesized. It would include the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its spectral properties might also be discussed.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through nucleophilic substitution, exemplified in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine. This process involves reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride and characterizing the product using spectroscopic techniques (Naveen et al., 2007).

  • Crystal Structure Investigations : X-ray crystallography has been utilized to investigate the structure of synthesized compounds like 1-benzhydryl-4-methanesulfonyl-piperazine, revealing important details like the chair conformation of the piperazine ring and the geometry around sulfur atoms (Naveen et al., 2007).

Chemical Reactions and Properties

  • Sulfomethylation Reactions : Research on the sulfomethylation of piperazine has been conducted, focusing on how various pH values affect the introduction of methanesulfonate groups into different structures (van Westrenen & Sherry, 1992).

  • Effect on Circular Dichroism Spectra : The impact of methanesulfonic acid on the circular dichroism spectra of polyamides derived from piperazine has been studied to understand the correlation between optical properties and conformational properties of these polymers (Montaudo & Overberger, 1973).

Application in Polymer Science

  • Synthesis of Hyperbranched Polymers : The use of 1-(2-aminoethyl)piperazine in the polyaddition to divinyl sulfone has been explored, leading to the formation of hyperbranched polysulfone-amine with multi-amino groups. This method offers a novel strategy for creating hyperbranched polymers from available monomers (Yan & Gao, 2000).

  • Flame Retardant Application on Cotton Fabric : Piperazine-phosphonates have been investigated as flame retardants on cotton fabric, examining their thermal decomposition and potential for improving fire safety (Nguyen et al., 2014).

Medicinal Chemistry and Pharmacology

  • Design and Synthesis of Ligands : Research has been conducted on the synthesis and structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Mutulis et al., 2004).

  • Asymmetric Synthesis in Drug Development : Asymmetric synthesis of benzhydrylpiperazine derivatives, highlighting the importance of stereochemistry in the development of potent and selective inverse agonists for specific receptors, has been a focus area in medicinal chemistry (Gao et al., 2011).

Safety And Hazards

This section would detail any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also discuss appropriate safety precautions for handling the compound.


Future Directions

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I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2R)-2-methyl-1-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZFGHUEAYIHLB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-methanesulfonyl-2-methyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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